molecular formula C20H27N5O2S B11252686 3-(Piperidin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

3-(Piperidin-1-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B11252686
M. Wt: 401.5 g/mol
InChI Key: WHMGFHSQVKYLHU-UHFFFAOYSA-N
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Description

3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with piperazine and piperidine moieties, along with a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields the 3-methylbenzenesulfonyl piperazine derivative.

    Cyclization to Form Pyridazine: The piperazine derivative is then reacted with a suitable precursor to form the pyridazine ring. This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of Piperidine:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the sulfonyl and pyridazine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIDAZINE is unique due to its specific substitution pattern and the presence of both piperazine and piperidine moieties, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C20H27N5O2S/c1-17-6-5-7-18(16-17)28(26,27)25-14-12-24(13-15-25)20-9-8-19(21-22-20)23-10-3-2-4-11-23/h5-9,16H,2-4,10-15H2,1H3

InChI Key

WHMGFHSQVKYLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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